molecular formula C14H18N2O2S B2894597 N-[2-hydroxy-4-(methylsulfanyl)butyl]-1H-indole-2-carboxamide CAS No. 2320215-63-0

N-[2-hydroxy-4-(methylsulfanyl)butyl]-1H-indole-2-carboxamide

Cat. No.: B2894597
CAS No.: 2320215-63-0
M. Wt: 278.37
InChI Key: XTNIVFBIZVXWMI-UHFFFAOYSA-N
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Description

N-[2-hydroxy-4-(methylsulfanyl)butyl]-1H-indole-2-carboxamide is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features an indole core, which is a common motif in many biologically active molecules, and a hydroxy-methylsulfanylbutyl side chain, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-hydroxy-4-(methylsulfanyl)butyl]-1H-indole-2-carboxamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Attachment of the Side Chain: The hydroxy-methylsulfanylbutyl side chain can be introduced via a nucleophilic substitution reaction. This involves the reaction of an appropriate halide (e.g., 2-chloro-4-methylsulfanylbutane) with the indole core in the presence of a base such as sodium hydride.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the intermediate product with an appropriate amine under dehydrating conditions, such as using dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt) in anhydrous tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

N-[2-hydroxy-4-(methylsulfanyl)butyl]-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the carboxamide can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-hydroxy-4-(methylsulfanyl)butyl]-1H-indole-2-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The indole core may interact with biological receptors, while the hydroxy-methylsulfanylbutyl side chain could influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

N-[2-hydroxy-4-(methylsulfanyl)butyl]-1H-indole-2-carboxamide can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone with a similar indole core but different side chains.

    Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with an indole core and different functional groups.

    Tryptophan: An essential amino acid with an indole core and a different side chain.

The uniqueness of this compound lies in its specific side chain, which imparts distinct chemical properties and potential biological activities.

Properties

IUPAC Name

N-(2-hydroxy-4-methylsulfanylbutyl)-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S/c1-19-7-6-11(17)9-15-14(18)13-8-10-4-2-3-5-12(10)16-13/h2-5,8,11,16-17H,6-7,9H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTNIVFBIZVXWMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(CNC(=O)C1=CC2=CC=CC=C2N1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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